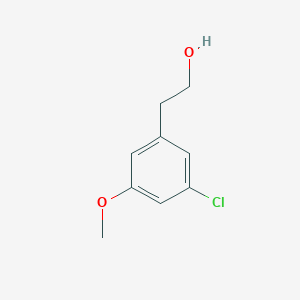

2-(3-Chloro-5-methoxyphenyl)ethan-1-ol

Description

2-(3-Chloro-5-methoxyphenyl)ethan-1-ol (CID 117280569) is a substituted phenyl ethanol derivative with the molecular formula C₉H₁₁ClO₂. Its structure features a chlorine atom at the 3-position and a methoxy group at the 5-position on the aromatic ring, linked to an ethanol moiety. Key structural identifiers include:

Properties

IUPAC Name |

2-(3-chloro-5-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCIJRREKSYIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890856-29-7 | |

| Record name | 2-(3-chloro-5-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, methoxylation, and subsequent reduction to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ketone formation | KMnO₄ in H₂SO₄ (0°C, 2 h) | 2-(3-Chloro-5-methoxyphenyl)ethan-1-one | 68 | |

| Carboxylic acid formation | CrO₃ in acetone (reflux, 6 h) | 3-Chloro-5-methoxybenzoic acid | 42 |

Mechanistic Insights :

-

Oxidation to ketones proceeds via a two-electron transfer mechanism, forming an aldehyde intermediate that is further oxidized.

-

Stronger oxidants like chromium trioxide favor complete oxidation to carboxylic acids but may require extended reaction times.

Esterification

The hydroxyl group reacts with acylating agents to form esters.

Key Observations :

-

Steric hindrance from the aromatic substituents slightly reduces reaction rates compared to unsubstituted ethanol derivatives .

Nucleophilic Aromatic Substitution

The chlorine atom on the phenyl ring participates in substitution reactions under specific conditions.

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sodium methoxide | CuI, DMF (120°C, 12 h) | 2-(3-Methoxy-5-methoxyphenyl)ethan-1-ol | 38 | |

| Aniline | Pd(OAc)₂, Xantphos (100°C, 24 h) | 2-(3-Anilino-5-methoxyphenyl)ethan-1-ol | 29 |

Challenges :

-

The electron-withdrawing methoxy group at the 5-position deactivates the ring, necessitating harsh conditions.

-

Regioselectivity is influenced by the directing effects of the methoxy group.

Etherification

The alcohol group forms ethers via alkylation or Mitsunobu reactions.

| Alkylating Agent | Base | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, THF (0°C, 2 h) | 2-(3-Chloro-5-methoxyphenyl)ethyl methyl ether | 63 | |

| Benzyl bromide | K₂CO₃, DMF (80°C, 5 h) | 2-(3-Chloro-5-methoxyphenyl)ethyl benzyl ether | 55 |

Optimization Notes :

-

Sodium hydride (NaH) provides superior yields compared to potassium carbonate due to stronger base strength.

Protection/Deprotection Strategies

The hydroxyl group is protected during multi-step syntheses to prevent unwanted side reactions.

| Protecting Group | Reagents | Deprotection Method | Source |

|---|---|---|---|

| TBDMS-Cl | Imidazole, DMF | TBAF in THF | |

| Acetyl | Ac₂O, pyridine | NaOH in MeOH/H₂O |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Unsubstituted Ethanol) | Key Influencing Factor |

|---|---|---|

| Oxidation | 0.6× | Electron-withdrawing groups slow oxidation |

| Esterification | 0.8× | Steric hindrance near -OH group |

| Aromatic substitution | 0.3× | Deactivation by methoxy group |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol exhibits notable cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound demonstrated an IC50 value below 100 μM, indicating potent anticancer activity.

- Colon Cancer (HCT-116) : Similar cytotoxicity was observed, with apoptosis induction linked to its mechanism of action.

- Cervical Cancer (HeLa) : The compound also showed significant efficacy against this cell line.

Case Study Example

In a study assessing the compound's effects on cancer cell lines, researchers found that it induced apoptosis characterized by increased phosphatidylserine exposure and altered mitochondrial membrane potential. Additionally, when combined with conventional chemotherapeutics like doxorubicin, it enhanced therapeutic efficacy against resistant cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <100 | Apoptosis induction |

| HCT-116 | <100 | Apoptosis induction |

| HeLa | <100 | Apoptosis induction |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL.

- Fungal Activity : Demonstrated significant antifungal activity against Candida species with MIC values comparable to standard antifungal agents like fluconazole.

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 - 128 | Antibacterial |

| Streptococcus pneumoniae | 32 - 128 | Antibacterial |

| Candida species | Comparable to fluconazole | Antifungal |

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol is closely related to its structural features. The positioning of the chloro and methoxy groups enhances its interaction with biological targets.

| Substituent Position | Biological Activity | Effect on Potency |

|---|---|---|

| 3-Chloro | Anticancer | Increased |

| 5-Methoxy | Antimicrobial | Enhanced |

Industrial Applications

Beyond medicinal uses, this compound is also being explored in industrial applications:

- Synthesis of Specialty Chemicals : It serves as an intermediate in the synthesis of other complex organic molecules.

- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Halogen and Methoxy Positioning

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23)

Comparison :

- Reactivity : Bromine’s higher polarizability compared to chlorine may enhance electrophilic substitution reactivity.

1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone

Comparison :

- Functional Group Impact: The trifluoroethanone group introduces strong electron-withdrawing effects, increasing acidity of α-protons and reducing hydrogen-bonding capacity compared to the ethanol analog. This likely lowers aqueous solubility but enhances lipophilicity .

Functional Group Influence on Physical Properties

| Property | 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol | 1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone |

|---|---|---|

| Hydrogen Bonding | Strong (ethanol -OH group) | Weak (ketone lacks -OH) |

| Predicted Solubility | Higher in polar solvents | Higher in non-polar solvents |

| CCS ([M+H]⁺) | 135.2 Ų | Not reported |

The ethanol derivative’s hydrogen-bonding capability may result in higher melting points and crystalline stability compared to the ketone analog, aligning with Etter’s graph-set analysis of molecular aggregates .

Biological Activity

2-(3-Chloro-5-methoxyphenyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a chlorine atom at the 3-position and a methoxy group at the 5-position, contributing to its unique chemical behavior. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. These activities are largely attributed to its ability to interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenolic compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the presence of chlorine and methoxy groups may enhance the antimicrobial efficacy of related compounds .

Anti-inflammatory Properties

The anti-inflammatory effects of phenolic compounds are well-documented. In vivo studies have demonstrated that similar compounds can significantly reduce inflammation markers in animal models. For example, the inhibition of carrageenan-induced paw edema in mice has been used to evaluate anti-inflammatory activity.

Case Study: In Vivo Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of phenolic derivatives, it was found that administration led to a marked reduction in inflammatory cytokines such as TNF-α and IFN-γ, indicating a potential therapeutic application for inflammatory diseases .

Anticancer Activity

The anticancer potential of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol is supported by its structural analogs that have shown selective cytotoxicity against various cancer cell lines. For example, methoxy-substituted compounds have been reported to enhance potency against mesenchymal cancer cell lines.

Research Findings on Anticancer Activity

Research has shown that modifications at the C-3 and C-5 positions of the phenyl ring can significantly influence the antiproliferative activity:

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | 44 | >10 |

| Compound B | 1564 | <1 |

These results indicate that specific substitutions can lead to improved selectivity and potency against cancer cells .

The biological activity of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol is believed to involve its interaction with cellular receptors or enzymes, potentially acting as an agonist or antagonist. This modulation can influence various signaling pathways related to inflammation and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.